

Review of Ethyl 2,4-dimethyloxazole-5-carboxylate literature

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Compound of Interest

Compound Name: Ethyl 2,4-dimethyloxazole-5-carboxylate

Cat. No.: B1585315

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An In-Depth Technical Guide to **Ethyl 2,4-dimethyloxazole-5-carboxylate**

Introduction: The Versatile Oxazole Scaffold

Ethyl 2,4-dimethyloxazole-5-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring.^{[1][2][3][4]} This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the oxazole core in a wide array of biologically active natural products and synthetic compounds.^{[5][6]} Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.^{[5][7]}

This guide provides a comprehensive technical overview of **Ethyl 2,4-dimethyloxazole-5-carboxylate**, covering its synthesis, physicochemical and spectroscopic properties, and its applications as a key building block in the development of novel therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Synthesis: The Robinson-Gabriel Oxazole Synthesis

The most common and versatile method for synthesizing 2,4,5-trisubstituted oxazoles like **Ethyl 2,4-dimethyloxazole-5-carboxylate** is the Robinson-Gabriel synthesis.^{[6][8][9]} This

reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate, which is typically formed in situ from appropriate starting materials.[5][8][9]

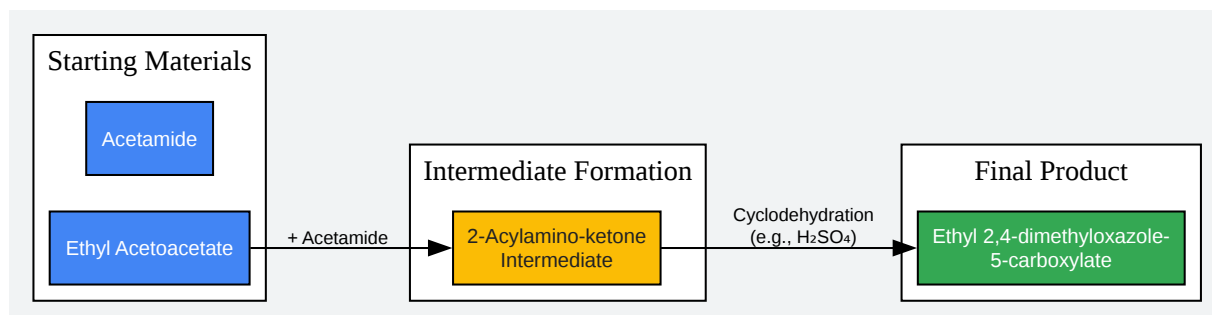
For the specific synthesis of **Ethyl 2,4-dimethyloxazole-5-carboxylate**, the key starting materials are ethyl acetoacetate and acetamide. Ethyl acetoacetate provides the carbon backbone for the 4-methyl and 5-carboxylate positions, while acetamide provides the nitrogen atom and the 2-methyl group of the oxazole ring.

Reaction Mechanism

The reaction proceeds through two major stages:

- **Formation of the 2-Acylamino-ketone Intermediate:** The process begins with the reaction between ethyl acetoacetate and acetamide. This step forms an enamine, which then tautomerizes to the more stable 2-acylamino-ketone.
- **Cyclodehydration:** In the presence of a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, the 2-acylamino-ketone undergoes intramolecular cyclization.[5][6] The amide oxygen attacks the ketone carbonyl, forming a five-membered dihydrooxazolol intermediate. Subsequent dehydration (loss of a water molecule) yields the aromatic oxazole ring.[6]

Visualizing the Synthetic Pathway



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Caption: Synthetic pathway for **Ethyl 2,4-dimethyloxazole-5-carboxylate** via Robinson-Gabriel synthesis.

Experimental Protocol: A Generalized Approach

The following protocol outlines the key steps for the synthesis. Note: This is a representative procedure and should be optimized for specific laboratory conditions.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl acetoacetate and acetamide.
- **Addition of Dehydrating Agent:** Slowly and carefully add a catalytic amount of a strong dehydrating agent (e.g., concentrated sulfuric acid) to the mixture while cooling in an ice bath.
- **Reflux:** Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
- **Neutralization and Extraction:** Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **Ethyl 2,4-dimethyloxazole-5-carboxylate**.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

Property	Value	Source
CAS Number	23012-30-8	[1][2][3][4][10]
Molecular Formula	C ₈ H ₁₁ NO ₃	[1][2][4]
Molecular Weight	169.18 g/mol	[1][2][4]
Appearance	Expected to be a liquid or low-melting solid	N/A
Purity	Typically >95%	[1][4]

Spectroscopic Data (Predicted)

While a specific experimental spectrum for this compound is not provided in the search results, the expected NMR signals can be predicted based on its chemical structure and data from analogous compounds.[11][12][13][14][15]

¹H NMR (Proton NMR):

- Ethyl Ester (CH₂): A quartet around δ 4.0-4.3 ppm.
- Ethyl Ester (CH₃): A triplet around δ 1.1-1.4 ppm.
- Oxazole Ring (CH₃ at C4): A singlet around δ 2.2-2.5 ppm.
- Oxazole Ring (CH₃ at C2): A singlet around δ 2.3-2.6 ppm.

¹³C NMR (Carbon NMR):

- Ester Carbonyl (C=O): A signal in the range of δ 160-165 ppm.
- Oxazole Ring (C2, C4, C5): Signals in the aromatic region, typically between δ 120-160 ppm.
- Ethyl Ester (OCH₂): A signal around δ 60-62 ppm.
- Methyl Groups (at C2 and C4): Signals in the aliphatic region, typically between δ 10-20 ppm.

- Ethyl Ester (CH_3): A signal around δ 14 ppm.

Chemical Reactivity and Applications in Drug Discovery

Ethyl 2,4-dimethyloxazole-5-carboxylate serves as a versatile intermediate for creating more complex molecules. Its reactivity is centered on the ester functionality and the oxazole ring itself.

Key Reactions

- **Ester Hydrolysis:** The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,4-dimethyloxazole-5-carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds.
- **Amide Coupling:** The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents to generate a library of amide derivatives. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).
- **Cycloaddition Reactions:** The oxazole ring can participate as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents, leading to the formation of pyridine or furan derivatives.^[5]

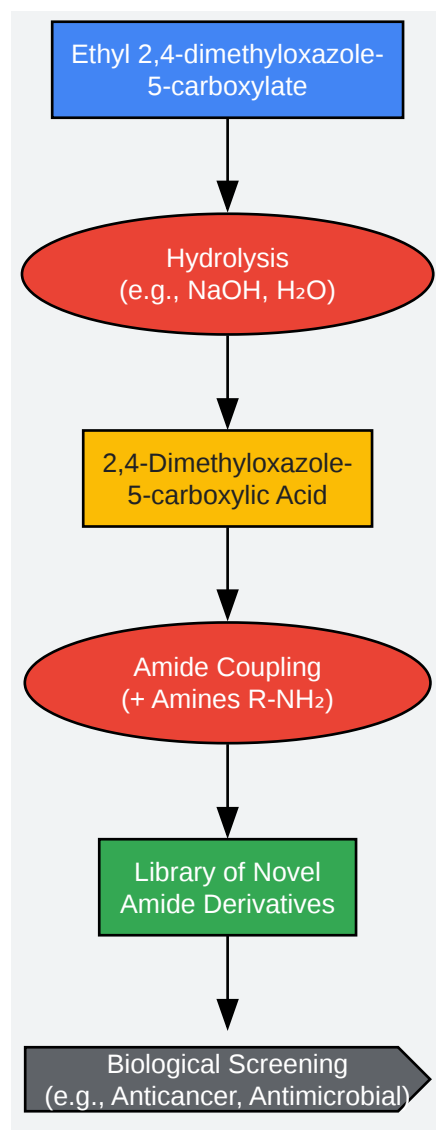
Role as a Pharmaceutical Building Block

The true value of **Ethyl 2,4-dimethyloxazole-5-carboxylate** lies in its utility as a scaffold. The oxazole core is a privileged structure in medicinal chemistry, and by modifying the ester group, researchers can synthesize a diverse range of compounds for biological screening.^{[16][17]} Structurally similar thiazole-5-carboxylate derivatives have been investigated for a wide range of therapeutic applications, including:

- **Antimicrobial Agents:** Thiazole derivatives have shown potent activity against both Gram-positive bacteria and fungi like *Candida albicans*.^{[18][19][20]}
- **Anticancer Agents:** Certain thiazole-5-carboxamide derivatives have been evaluated for their anticancer activity against various human cancer cell lines.^{[18][20][21]}

- Enzyme Inhibitors: The rigid heterocyclic core is suitable for designing specific enzyme inhibitors.

Workflow for Drug Discovery



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Caption: Drug discovery workflow using **Ethyl 2,4-dimethyloxazole-5-carboxylate** as a starting scaffold.

Conclusion

Ethyl 2,4-dimethyloxazole-5-carboxylate is a valuable and highly functionalized heterocyclic compound. Its straightforward synthesis via the Robinson-Gabriel reaction, coupled with the versatile reactivity of its ester group, makes it an important building block for synthetic and medicinal chemists. By leveraging this scaffold, researchers can efficiently generate libraries of novel compounds for screening against a multitude of biological targets, thereby accelerating the discovery of new therapeutic agents. The continued exploration of derivatives based on this oxazole core holds significant promise for addressing unmet needs in medicine.

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